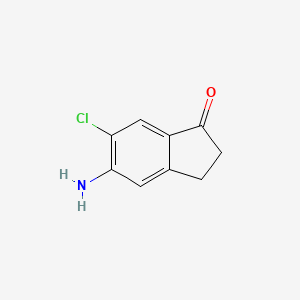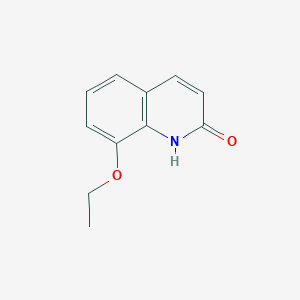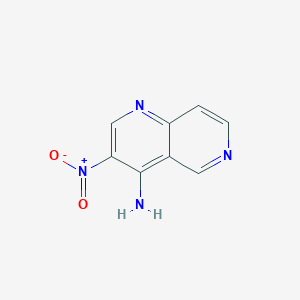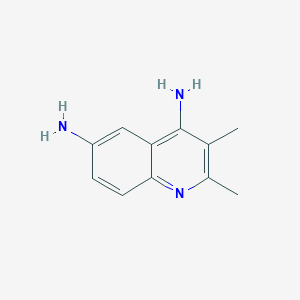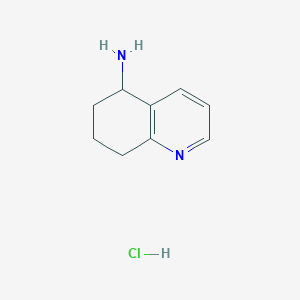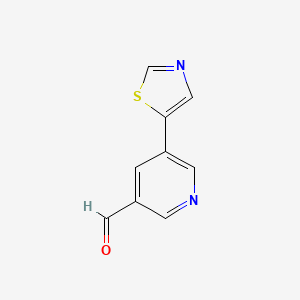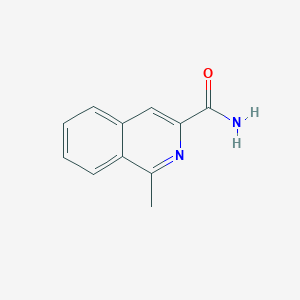
1-Methylisoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylisoquinoline-3-carboxamide is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s structure consists of an isoquinoline ring with a methyl group at the 1-position and a carboxamide group at the 3-position.
Vorbereitungsmethoden
The synthesis of 1-Methylisoquinoline-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of isoquinoline with methyl iodide to introduce the methyl group at the 1-position, followed by the introduction of the carboxamide group at the 3-position through an amide formation reaction. Industrial production methods may involve more efficient and scalable processes, such as catalytic reactions or continuous flow synthesis, to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
1-Methylisoquinoline-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at various positions on the isoquinoline ring. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methylisoquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 1-Methylisoquinoline-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
1-Methylisoquinoline-3-carboxamide can be compared with other similar compounds, such as:
Isoquinoline: The parent compound without the methyl and carboxamide groups.
Quinoline: A structural isomer with a nitrogen atom in a different position.
1-Methylisoquinoline: Lacks the carboxamide group.
3-Carboxamideisoquinoline: Lacks the methyl group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H10N2O |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
1-methylisoquinoline-3-carboxamide |
InChI |
InChI=1S/C11H10N2O/c1-7-9-5-3-2-4-8(9)6-10(13-7)11(12)14/h2-6H,1H3,(H2,12,14) |
InChI-Schlüssel |
PHGLBQMNOQCDGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC2=CC=CC=C12)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



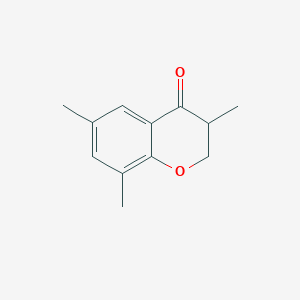
![1,5-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070590.png)

![7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile](/img/structure/B15070600.png)
